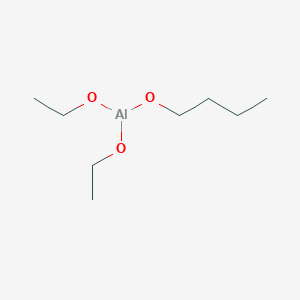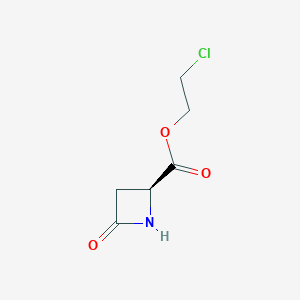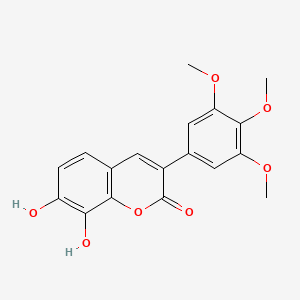
7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse pharmacological activities. This compound is characterized by the presence of hydroxyl and methoxy groups on its benzopyran structure, contributing to its unique chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one typically involves the condensation of substituted cinnamic acids with corresponding phenols. One common method is the Pechmann reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Perkin reaction, which involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Potential therapeutic agent for diseases characterized by oxidative stress and inflammation.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: It can inhibit enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase.
Signal Transduction: The compound can modulate signaling pathways related to inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroxy-3-(3,4-dihydroxyphenyl)-2H-1-benzopyran-2-one: Similar structure but with different substitution patterns.
5,7-Diacetoxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one: Contains acetoxy groups instead of hydroxyl groups.
Uniqueness
7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its antioxidant activity and potential therapeutic applications .
Propiedades
Número CAS |
894807-03-5 |
|---|---|
Fórmula molecular |
C18H16O7 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
7,8-dihydroxy-3-(3,4,5-trimethoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C18H16O7/c1-22-13-7-10(8-14(23-2)17(13)24-3)11-6-9-4-5-12(19)15(20)16(9)25-18(11)21/h4-8,19-20H,1-3H3 |
Clave InChI |
RDGJFAYBMPWVCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C(=C(C=C3)O)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


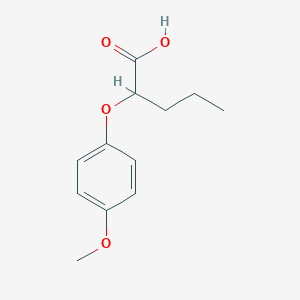

![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)

![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
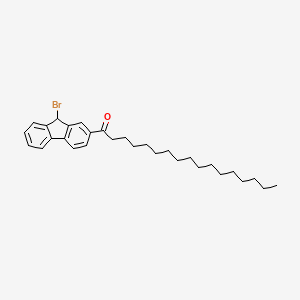
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
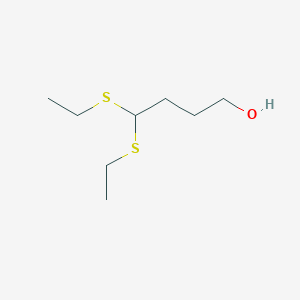
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
